

Spectral Properties of Basic Yellow 57: A Technical Guide

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Compound of Interest

Compound Name: Basic yellow 57

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Introduction

Basic Yellow 57 is a synthetic monoazo dye recognized for its vibrant yellow hue.^[1] It finds primary application as a direct hair colorant in the cosmetics industry and is also utilized in textiles.^{[2][3]} Chemically, it is identified as 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylbenzenaminium chloride.^[4] As a cationic dye, its positively charged quaternary ammonium group facilitates strong binding to negatively charged substrates such as hair keratin. This guide provides a comprehensive overview of the spectral properties of **Basic Yellow 57**, detailed experimental protocols for their determination, and a summary of its chemical characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Basic Yellow 57** is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |
|-----------------------|----------------------------------------------------|--------------|
| Chemical Formula | C ₁₉ H ₂₂ ClN ₅ O | [5][6] |
| Molecular Weight | 371.87 g/mol | [7] |
| CAS Number | 68391-31-1 | [5][6][7] |
| Appearance | Yellow to brown powder | [8] |
| Water Solubility | 4.75 g/L (at 28°C) | [7] |
| Log P (Octanol/Water) | 0.063–1.14 | [7] |
| Thermal Decomposition | > 220°C | [7] |

Spectral Properties

The interaction of **Basic Yellow 57** with electromagnetic radiation is fundamental to its application as a colorant. The key spectral properties are its absorption and potential fluorescence characteristics.

UV-Visible Absorption

The maximum absorbance (λ_{max}) of **Basic Yellow 57** in the UV-Visible spectrum is subject to environmental conditions, particularly the solvent. In aqueous solutions, the λ_{max} is reported to be in the range of 420–450 nm.[7] Another source cites a λ_{max} of 384 nm, which may be attributed to measurements in a different solvent system or reflect a different tautomeric form of the dye.[7] This variability highlights the importance of consistent experimental conditions when characterizing this dye.

| Spectral Property | Value | Conditions | Reference(s) |
|------------------------------------------|--------------------|------------------|--------------|
| λ_{max} (Absorbance) | 420–450 nm | Aqueous solution | [7] |
| λ_{max} (Absorbance) | 384 nm | Not specified | [7] |
| Molar Absorptivity (ϵ) | Data not available | - | |
| λ_{max} (Emission) | Data not available | - | |
| Fluorescence Quantum Yield (Φ) | Data not available | - | |

It is important to note that while **Basic Yellow 57** is described as having fluorescent properties, specific data for its emission maximum and quantum yield are not readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of **Basic Yellow 57** are provided below.

Synthesis of Basic Yellow 57

Basic Yellow 57 is synthesized via a diazo coupling reaction.[5][6][7]

Materials:

- 3-amino-N,N,N-trimethylbenzenaminium chloride
- 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ice

- Distilled water

Procedure:

- Diazotization:

1. Dissolve 3-amino-N,N,N-trimethylbenzenaminium chloride in a solution of hydrochloric acid and water.
2. Cool the solution to 0-5°C in an ice bath.
3. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously. This forms the diazonium salt.

- Coupling Reaction:

1. In a separate vessel, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution.
2. Cool this solution in an ice bath.
3. Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the pyrazolone derivative with constant stirring, while maintaining a temperature of 0-5°C.
4. The coupling reaction results in the formation of **Basic Yellow 57**, which will precipitate from the solution.

- Isolation and Purification:

1. Filter the precipitate using vacuum filtration.
2. Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.
3. Dry the purified **Basic Yellow 57** product.

UV-Visible Spectroscopy

This protocol outlines the determination of the maximum absorbance (λ_{max}) of **Basic Yellow 57**.

Equipment:

- UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance
- Solvent (e.g., distilled water, ethanol)

Procedure:

- Preparation of Stock Solution:
 1. Accurately weigh a small amount of **Basic Yellow 57** (e.g., 10 mg).
 2. Dissolve the dye in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.
- Preparation of Working Solutions:
 1. Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations.
- Spectrophotometer Setup:
 1. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 2. Set the wavelength range for scanning (e.g., 300-600 nm).
- Measurement:
 1. Fill a quartz cuvette with the pure solvent to be used as a blank.

2. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 3. Rinse the cuvette with one of the working solutions of **Basic Yellow 57**, and then fill it with the same solution.
 4. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
 5. Repeat the measurement for all working solutions.
- Data Analysis:
 1. Identify the wavelength at which the maximum absorbance occurs (λ_{max}).
 2. If determining the molar absorptivity, plot absorbance versus concentration. The molar absorptivity (ϵ) can be calculated from the slope of the resulting line using the Beer-Lambert law ($A = \epsilon bc$), where A is absorbance, b is the path length (typically 1 cm), and c is the concentration in mol/L.

Fluorescence Spectroscopy

The following is a general protocol for determining the fluorescence properties of a dye like **Basic Yellow 57**.

Equipment:

- Fluorometer (Fluorescence spectrophotometer)
- Quartz cuvettes (4-sided polished for fluorescence)
- Solvent (spectroscopic grade)
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation:
 1. Prepare a dilute solution of **Basic Yellow 57** in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at

the excitation wavelength).

- Instrument Setup:

1. Turn on the fluorometer and allow the lamp to stabilize.
2. Set the excitation wavelength to the λ_{max} determined from the UV-Vis absorption spectrum.

- Emission Spectrum Measurement:

1. Place the cuvette containing the sample solution in the fluorometer.
2. Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum.
3. Identify the wavelength of maximum fluorescence emission.

- Excitation Spectrum Measurement (Optional):

1. Set the emission monochromator to the wavelength of maximum emission.
2. Scan a range of excitation wavelengths to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.

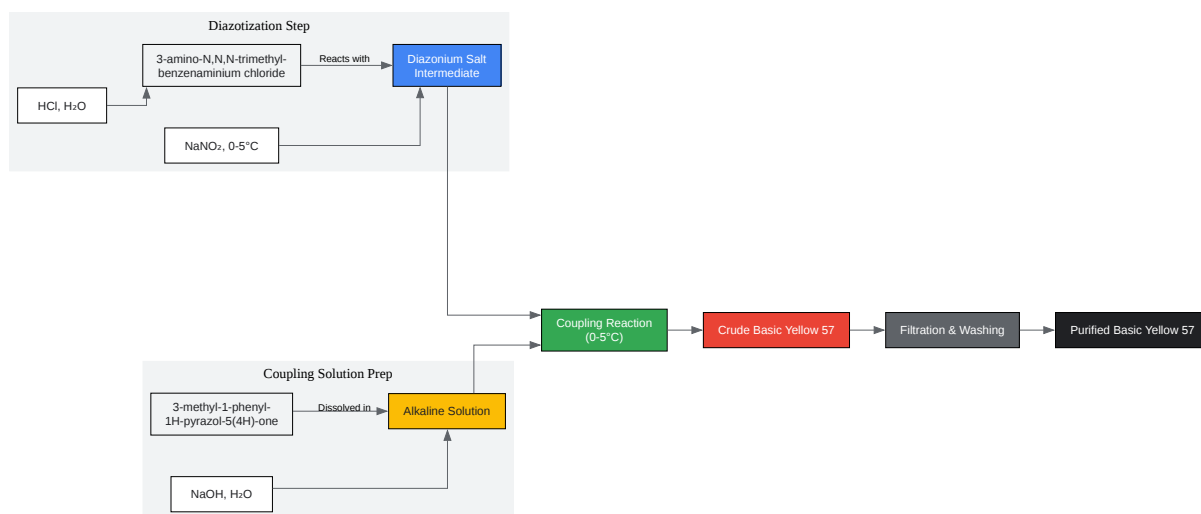
- Quantum Yield Determination (Relative Method):

1. Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar wavelength range to **Basic Yellow 57**.
2. Measure the absorbance of both the **Basic Yellow 57** solution and the standard solution at the same excitation wavelength, ensuring the absorbance values are similar and low (< 0.1).
3. Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

4. Calculate the quantum yield of **Basic Yellow 57** using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

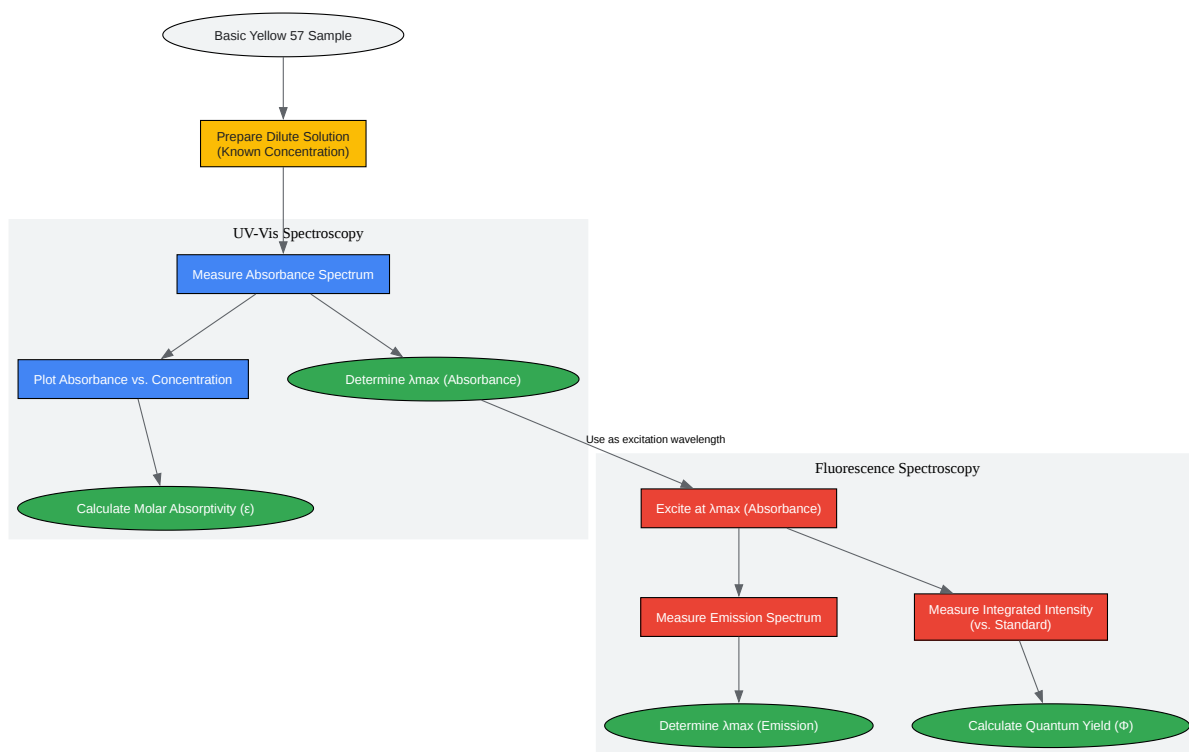
Synthesis Workflow



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Caption: Synthesis workflow for **Basic Yellow 57** via diazo coupling.

Spectral Analysis Workflow



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Caption: Workflow for the spectral characterization of **Basic Yellow 57**.

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